3-Amino-N-(tert-butyl)propanamide

説明

The compound "3-Amino-N-(tert-butyl)propanamide" is a chemical entity that can be associated with the synthesis and study of various amines and amides. While the provided papers do not directly discuss "3-Amino-N-(tert-butyl)propanamide," they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures.

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . This methodology could potentially be adapted for the synthesis of "3-Amino-N-(tert-butyl)propanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine, has been determined to be monoclinic with specific unit cell parameters. This compound, along with its hydrolysis product, exhibits C2 symmetry and a "U-shaped" conjugated core that is planar due to an intramolecular hydrogen bond . These structural insights could inform the molecular structure analysis of "3-Amino-N-(tert-butyl)propanamide," suggesting that it may also exhibit interesting structural features such as symmetry and planarity.

Chemical Reactions Analysis

The chemical reactions involving tert-butyl groups often include protection and deprotection steps, as seen in the synthesis of orthogonally protected boronic acid analogs of aspartic acid . The tert-butyl group can serve as a protecting group that is selectively cleaved under certain conditions. This knowledge can be applied to the chemical reactions analysis of "3-Amino-N-(tert-butyl)propanamide," where the tert-butyl group may influence the reactivity and selectivity of the compound in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Amino-N-(tert-butyl)propanamide" would likely be influenced by the presence of the tert-butyl group, which is known to impart steric bulk and affect the compound's solubility and stability. The related compounds discussed in the papers exhibit properties such as solid-state symmetry and planarity, which could also be relevant for the physical characterization of "3-Amino-N-(tert-butyl)propanamide" . Additionally, the anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides provide a case study of how the substitution pattern on the propanamide backbone can affect biological activity . This suggests that "3-Amino-N-(tert-butyl)propanamide" could also be evaluated for potential biological activities based on its structure.

科学的研究の応用

Another related compound, tert-butanesulfinamide, is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

-

A One-Pot Amidation of Primary Nitroalkanes : This research paper discusses the use of nitroalkanes in enantioselective synthesis .

特性

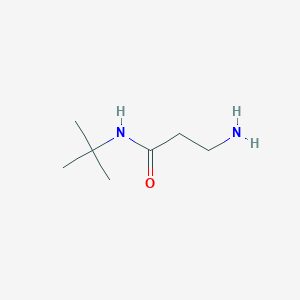

IUPAC Name |

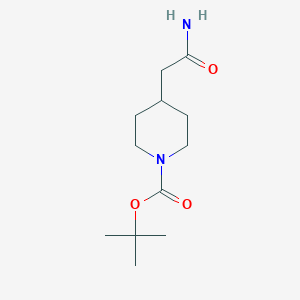

3-amino-N-tert-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRPQMHTKWRIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(tert-butyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。